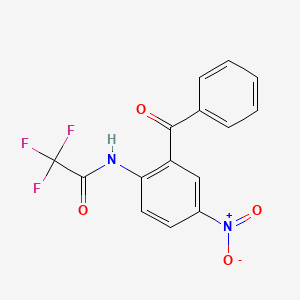
2-(Trifluoroacetylamino)-5-nitrobenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoroacetylamino)-5-nitrobenzophenone is an organic compound characterized by the presence of trifluoroacetyl, nitro, and benzophenone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetylamino)-5-nitrobenzophenone typically involves the following steps:
Nitration of Benzophenone: Benzophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position.
Acylation: The nitrated benzophenone is then subjected to acylation with trifluoroacetic anhydride in the presence of a base such as pyridine to form the trifluoroacetylamino derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(Trifluoroacetylamino)-5-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(Amino)-5-nitrobenzophenone.
Substitution: Various acylated derivatives depending on the acylating agent used.
Oxidation: Oxidized derivatives of the benzophenone core.
科学的研究の応用
2-(Trifluoroacetylamino)-5-nitrobenzophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, including polymers and coatings.
Industrial Chemistry: It serves as a precursor for various industrial chemicals and is used in the synthesis of dyes and pigments.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-(Trifluoroacetylamino)-5-nitrobenzophenone involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further modulate biological pathways.
類似化合物との比較
Similar Compounds
- 2-(Trifluoroacetylamino)-4-nitrobenzophenone
- 2-(Trifluoroacetylamino)-3-nitrobenzophenone
- 2-(Trifluoroacetylamino)-6-nitrobenzophenone
Uniqueness
2-(Trifluoroacetylamino)-5-nitrobenzophenone is unique due to the specific positioning of the nitro and trifluoroacetyl groups, which confer distinct chemical and biological properties. This positioning affects the compound’s reactivity and interaction with molecular targets, making it valuable for specific applications in research and industry.
特性
CAS番号 |
313499-48-8 |
|---|---|
分子式 |
C15H9F3N2O4 |
分子量 |
338.24 g/mol |
IUPAC名 |
N-(2-benzoyl-4-nitrophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H9F3N2O4/c16-15(17,18)14(22)19-12-7-6-10(20(23)24)8-11(12)13(21)9-4-2-1-3-5-9/h1-8H,(H,19,22) |
InChIキー |
WNQZSRLLAVNFKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)
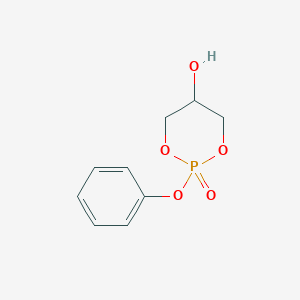
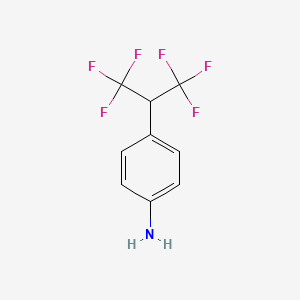
![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)
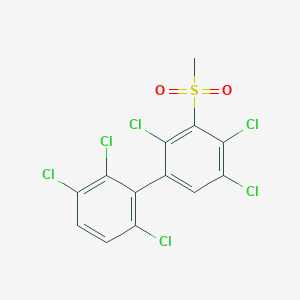
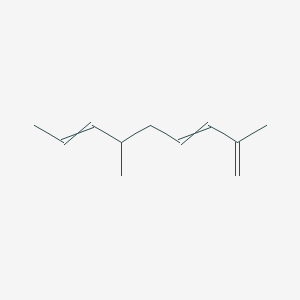
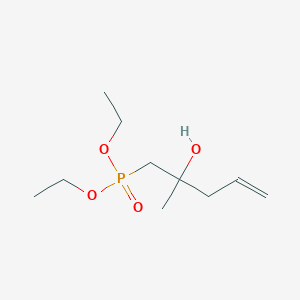
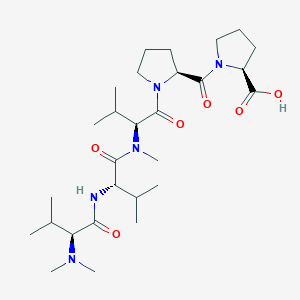
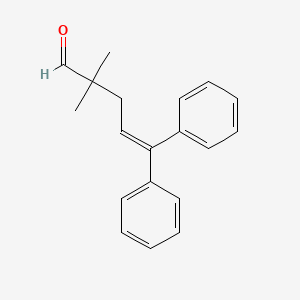
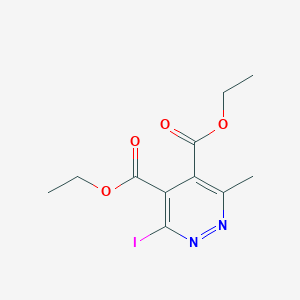

![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
